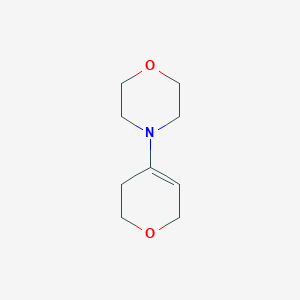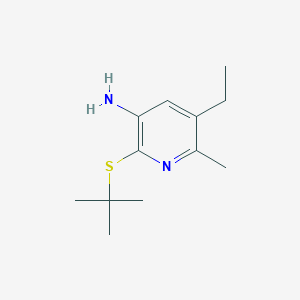
2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine: is an organic compound with a complex structure that includes an amino group, a tert-butylthio group, an ethyl group, and a methyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the introduction of the tert-butylthio group through a nucleophilic substitution reaction, followed by the addition of the amino group via an amination reaction. The ethyl and methyl groups are usually introduced through alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The exact methods can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tert-butylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound in drug design and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and target specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding interactions, while the tert-butylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.
類似化合物との比較
- 2-Amino-3-tert-butylthio-5-ethyl-6-methylpyridine
- 3-Amino-2-tert-butylthio-4-ethyl-6-methylpyridine
- 3-Amino-2-tert-butylthio-5-methyl-6-ethylpyridine
Comparison: Compared to similar compounds, 2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine is unique due to the specific positioning of its functional groups. This unique arrangement can lead to different chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H20N2S |
|---|---|
分子量 |
224.37 g/mol |
IUPAC名 |
2-tert-butylsulfanyl-5-ethyl-6-methylpyridin-3-amine |
InChI |
InChI=1S/C12H20N2S/c1-6-9-7-10(13)11(14-8(9)2)15-12(3,4)5/h7H,6,13H2,1-5H3 |
InChIキー |
DDVMAJGHUZYZMI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(N=C1C)SC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(3-Piperidyl)propyl]piperidine](/img/structure/B8608114.png)
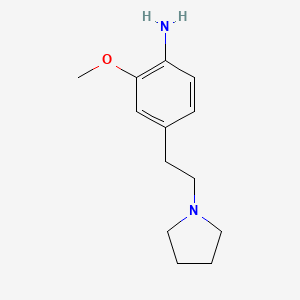
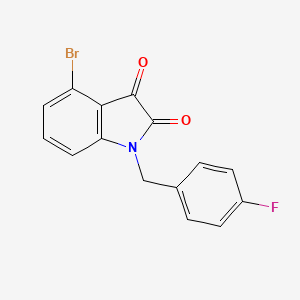
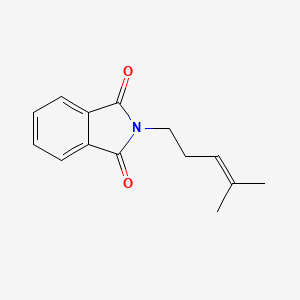
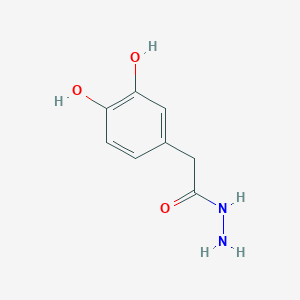
![1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol](/img/structure/B8608153.png)
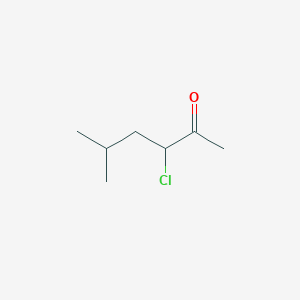
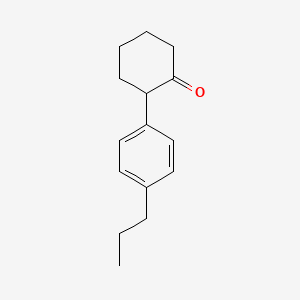
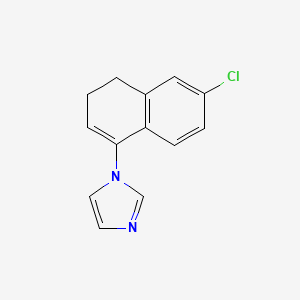
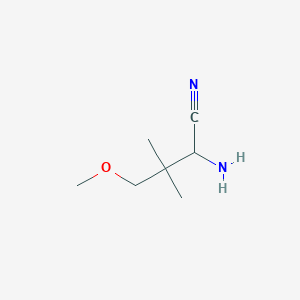
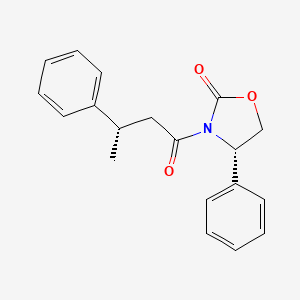
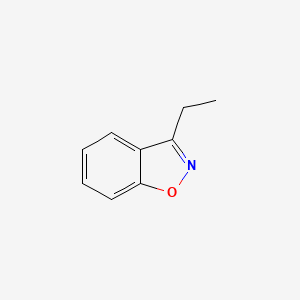
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B8608203.png)
